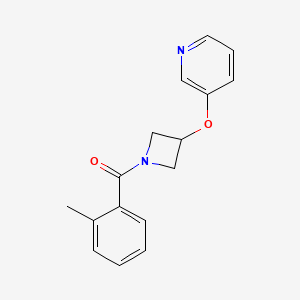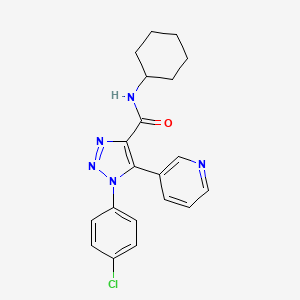![molecular formula C14H12Cl2N2O5 B2528661 Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate CAS No. 128043-72-1](/img/structure/B2528661.png)
Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a chemical compound that belongs to the class of imidazolidinyl derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of an imidazolidine ring, a common structural motif in many pharmacologically active molecules.
Synthesis Analysis
The synthesis of related imidazolidine derivatives has been reported through various methods. For instance, ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives were synthesized and further transformed into 1-(2-hydroxyphenyl)-2,4-imidazolidinedione derivatives through reactions with ammonia, primary amines, or hydrazine . Another study reported the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate via Knoevenagel condensation, which is a method that could potentially be adapted for the synthesis of this compound . Additionally, the cyclocondensation of ethyl (imidazolidine-2-ylidene)acetate with aromatic esters bearing labile halogens has been described, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined by spectral studies and confirmed by X-ray diffraction, revealing a monoclinic crystal system and a Z conformation about the C=C bond . Such structural analyses are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of imidazolidine derivatives can be quite diverse. In one study, hydantoins derived from ethyl 2-oxo-3(2H)-benzoxazoleacetate were treated with phosphorus oxychloride to yield 3H-2-oxoimidazo[2,1-b]benzoxazole derivatives . This indicates that the compound of interest may also undergo various chemical transformations, potentially leading to the formation of new heterocyclic systems.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been studied for their antimicrobial and antioxidant activities . Additionally, the corrosion inhibition function of ethyl N-imidazolyl acetate towards copper in different solutions has been examined, suggesting that the compound of interest may also exhibit similar inhibitory properties .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Antimicrobial Activity : Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is involved in the synthesis of antimicrobial agents. Studies have shown the efficacy of synthesized compounds against various bacterial and fungal organisms, highlighting the compound's role in developing new antimicrobial drugs (Nasser, Idhayadhulla, Kumar, & Selvin, 2010).
Chemical Synthesis and Reactivity
- Heterocyclic Compound Synthesis : The compound is used in the synthesis of heterocyclic compounds, contributing to the development of novel chemical entities for various applications (Dar'in, Ivanov, & Lobanov, 2015).
Biological Activity Evaluation
- Evaluation of Biological Activity : this compound derivatives have been evaluated for their biological activities. This includes assessing the antibacterial efficacy of the synthesized compounds, providing a basis for pharmaceutical applications (Al-badrany, Mohammed, & Alasadi, 2019).
Synthesis of Novel Compounds
- Development of Novel Chemical Compounds : The compound is integral to the synthesis of novel chemical compounds containing imidazolidinone, which have been assessed for various properties including antimicrobial activity (Muhsen, Tomma, & Mukhlus, 2017).
Propriétés
IUPAC Name |
ethyl 2-[3-[(3,4-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O5/c1-2-23-11(19)7-18-13(21)12(20)17(14(18)22)6-8-3-4-9(15)10(16)5-8/h3-5H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCFZEPAZCOXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2528584.png)
![(3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone](/img/structure/B2528586.png)
![1-[1-(6-Methylpyrazin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2528587.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2528594.png)


![Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide](/img/structure/B2528597.png)


![Pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2528600.png)